molecular formula C18H24N2O2 B12739823 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- CAS No. 134069-67-3

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)-

Cat. No.: B12739823
CAS No.: 134069-67-3
M. Wt: 300.4 g/mol
InChI Key: QKDLQERUSQMYLY-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(45)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Cyclization Reactions: These reactions often involve the formation of the spirocyclic structure through intramolecular cyclization.

    Functional Group Transformations: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one: A simpler analog with a similar spirocyclic structure.

    8-Phenethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Another analog with a phenylethyl group.

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)- is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

134069-67-3

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-ethyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C18H24N2O2/c1-3-20-15(2)18(22-17(20)21)10-13-19(14-11-18)12-9-16-7-5-4-6-8-16/h4-8H,2-3,9-14H2,1H3

InChI Key

QKDLQERUSQMYLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2(CCN(CC2)CCC3=CC=CC=C3)OC1=O

Origin of Product

United States

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